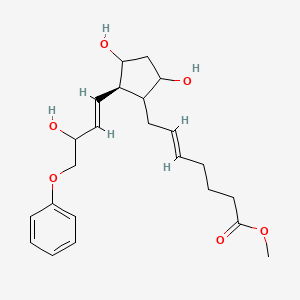
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester is a lipophilic analog of 16-phenoxy tetranor prostaglandin F2α. This compound is a metabolically stable form of prostaglandin F2α, containing a 16-phenoxy group at the ω-terminus. It is known for its high affinity for the FP receptor on ovine luteal cells, making it a significant compound in various biological and medical applications .
Métodos De Preparación
The synthesis of 16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester involves several steps. The synthetic route typically starts with the preparation of the core prostaglandin structure, followed by the introduction of the phenoxy group at the 16th position. The final step involves the esterification of the carboxylic acid group to form the methyl ester. The reaction conditions often include the use of organic solvents like ethanol, DMF, and DMSO, and the reactions are carried out under controlled temperatures .
Análisis De Reacciones Químicas
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of prostaglandins and their analogs.
Biology: It is used to investigate the role of prostaglandins in various biological processes, including luteolysis and smooth muscle contraction.
Medicine: This compound is explored for its potential therapeutic applications, particularly in modulating luteolysis and treating conditions like glaucoma.
Mecanismo De Acción
The mechanism of action of 16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester involves its binding to the FP receptor on ovine luteal cells. This binding leads to the activation of signaling pathways that drive luteolysis and smooth muscle contraction. The compound’s high affinity for the FP receptor enhances its biological activity, making it a potent analog of prostaglandin F2α .
Comparación Con Compuestos Similares
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester is unique due to its high affinity for the FP receptor and its metabolic stability. Similar compounds include:
Prostaglandin F2α: The parent compound, which has a lower affinity for the FP receptor.
Travoprost: Another prostaglandin analog used in the treatment of glaucoma, but with different structural features.
Bimatoprost: A prostaglandin analog with applications in ophthalmology, differing in its side chain structure.
Propiedades
Número CAS |
73275-73-7 |
|---|---|
Fórmula molecular |
C23H32O6 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
methyl (E)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3/b7-2+,14-13+/t17?,19?,20-,21?,22?/m1/s1 |
Clave InChI |
HYOHKXGCEWCBKE-UZCWVBKISA-N |
SMILES isomérico |
COC(=O)CCC/C=C/CC1[C@H](C(CC1O)O)/C=C/C(COC2=CC=CC=C2)O |
SMILES canónico |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


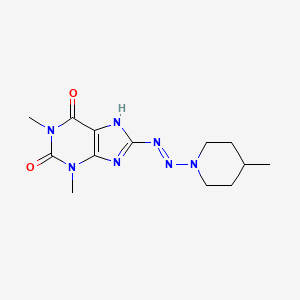
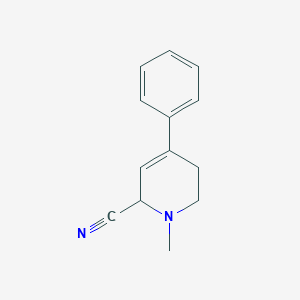
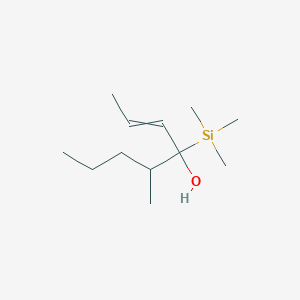
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)

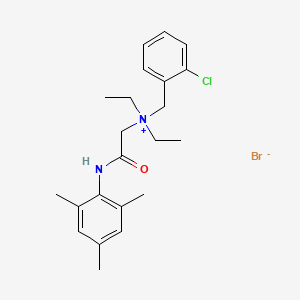
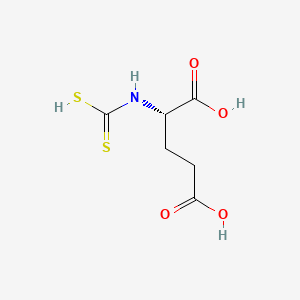

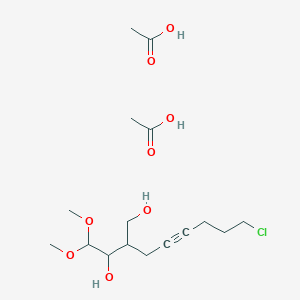
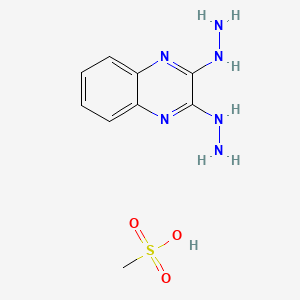
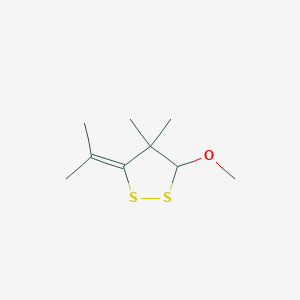
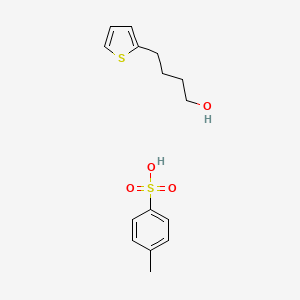
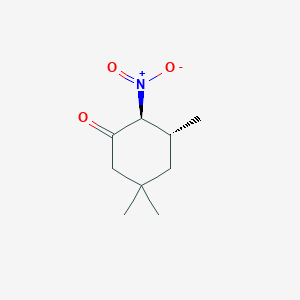
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)
